N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide
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Description
N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H30N4O4S2 and its molecular weight is 490.64. The purity is usually 95%.
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Scientific Research Applications
Arylsulfonamide Derivatives as α1-adrenergic Receptor Antagonists
A study conducted by Rak et al. (2016) synthesized a series of arylsulfonamide derivatives, including compounds similar to the query chemical, to develop new α1-adrenoceptor antagonists with a uroselective profile. These compounds displayed high-to-moderate affinity for the α1-adrenoceptor and moderate selectivity over the α2-receptor subtype, acting as antagonists at both α1-adrenoceptor subtypes with a preference for the α1A subtype. This research indicates potential applications in treating conditions like hypertension and benign prostatic hyperplasia (Rak et al., 2016).
Anticancer Activity through Oxidative Stress Induction
Madácsi et al. (2013) explored the anticancer potential of a library of piperidine ring-fused aromatic sulfonamide compounds, including structures similar to the query compound. These compounds induced oxidative stress and glutathione depletion in various cancer cell lines, exerting cytotoxic effects at micromolar concentrations. This suggests a promising avenue for developing new anticancer therapies targeting oxidative stress pathways (Madácsi et al., 2013).
Phenylethanolamine N-methyltransferase (PNMT) Inhibition
Grunewald et al. (2005) synthesized 3-hydroxymethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines, revealing significant PNMT inhibitory potency and high selectivity. Such compounds, with potential similarities to the query compound, could penetrate the blood-brain barrier, indicating their potential use in neurological disorders or as tools for studying the role of catecholamines in the brain (Grunewald et al., 2005).
Preparation of Heterocyclic Compounds
Liu et al. (2006) reported a high-yielding synthesis of 2,3-dihydro-1H-spiro[isoquinoline-4,4′-piperidine], utilizing N-(2-nitrophenyl)sulfonyl as both an activating and protecting group for the key Pictet–Spengler reaction. This research underlines the compound's relevance in synthetic chemistry for constructing complex heterocyclic structures (Liu et al., 2006).
properties
IUPAC Name |
N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O4S2/c1-33(30,31)27-11-2-4-17-6-7-19(16-20(17)27)25-23(29)22(28)24-10-14-26-12-8-18(9-13-26)21-5-3-15-32-21/h3,5-7,15-16,18H,2,4,8-14H2,1H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPFUZDJVLECCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCN3CCC(CC3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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